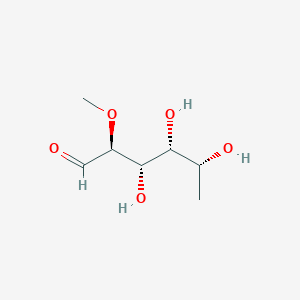
2-O-Methyl-6-deoxymannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Methyl-6-deoxymannose is a sugar molecule that is commonly found in bacteria. It is a crucial component in the biosynthesis of many important bacterial polysaccharides and glycolipids. The molecule has gained significant attention in the scientific community due to its potential applications in the development of new antibiotics, vaccines, and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-O-Methyl-6-deoxymannose is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the biosynthesis of bacterial cell walls. The molecule is also thought to enhance the immune response by activating specific immune cells.
Effets Biochimiques Et Physiologiques
2-O-Methyl-6-deoxymannose has several biochemical and physiological effects. The molecule has been shown to inhibit the growth of several bacterial species, as well as enhance the immune response in animal models. Additionally, the molecule has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-O-Methyl-6-deoxymannose in lab experiments is its ability to inhibit the growth of several bacterial species. This makes it a valuable tool for studying the mechanisms of bacterial growth and the development of new antibiotics. However, the molecule also has some limitations, including its potential toxicity and the difficulty in synthesizing large quantities of the molecule.
Orientations Futures
There are several future directions for the study of 2-O-Methyl-6-deoxymannose. One potential area of research is the development of new antibiotics based on the molecule. Another area of research is the development of new vaccines that utilize the molecule to enhance the immune response. Additionally, the molecule may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the potential of 2-O-Methyl-6-deoxymannose in these areas.
Méthodes De Synthèse
The synthesis of 2-O-Methyl-6-deoxymannose involves several steps. The first step involves the conversion of glucose to mannose, followed by the addition of a methyl group to the 2-position of the mannose molecule. The final step involves the removal of the 6-position hydroxyl group to yield 2-O-Methyl-6-deoxymannose.
Applications De Recherche Scientifique
2-O-Methyl-6-deoxymannose has been extensively studied for its potential applications in the development of new antibiotics. The molecule is known to inhibit the growth of several bacterial species, including Streptococcus pneumoniae, which is a major cause of pneumonia, meningitis, and sepsis. The molecule has also been shown to enhance the immune response in animal models, making it a potential candidate for the development of new vaccines.
Propriétés
Numéro CAS |
17212-17-8 |
|---|---|
Nom du produit |
2-O-Methyl-6-deoxymannose |
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3,4,5-trihydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m1/s1 |
Clé InChI |
VCUILRLOJMHSMR-DBRKOABJSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]([C@@H](C=O)OC)O)O)O |
SMILES |
CC(C(C(C(C=O)OC)O)O)O |
SMILES canonique |
CC(C(C(C(C=O)OC)O)O)O |
Synonymes |
2-methylrhamnose 2-O-methyl-6-deoxymannose 2-O-methyl-D-rhamnose 2-O-methylrhamnose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



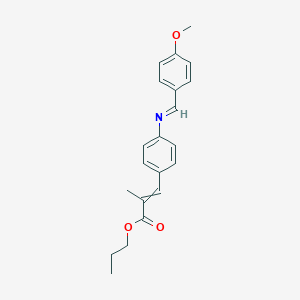
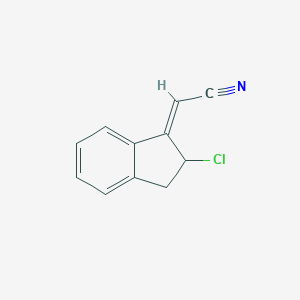
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
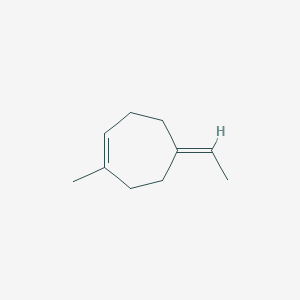
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
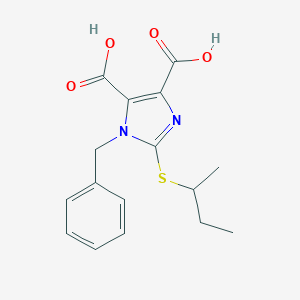
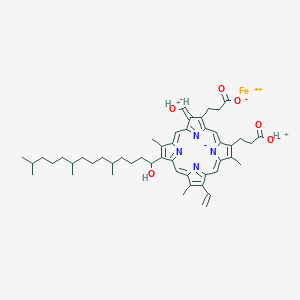
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
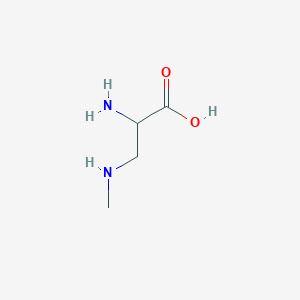
![Phenanthro[9,10-d][1,3]thiazole](/img/structure/B231343.png)
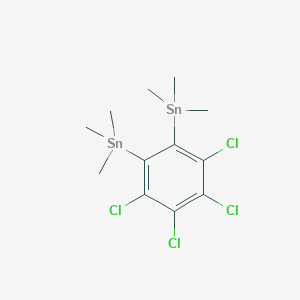
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)